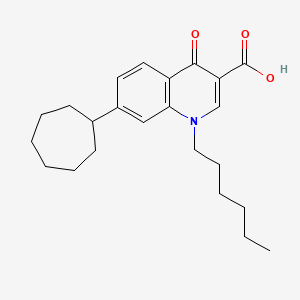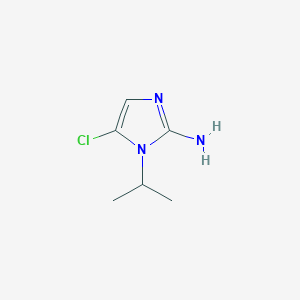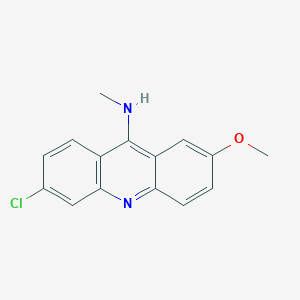
6-chloro-2-methoxy-N-methylacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-methoxy-N-methylacridin-9-amine is a chemical compound with the molecular formula C15H13ClN2O. It is known for its fluorescent properties and its ability to intercalate into DNA, making it useful in various scientific research applications .
Méthodes De Préparation
The synthesis of 6-chloro-2-methoxy-N-methylacridin-9-amine typically involves the reaction of 6-chloro-2-methoxyacridine with methylamine. The reaction conditions often include the use of solvents such as methanol or water and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
6-chloro-2-methoxy-N-methylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered properties.
Substitution: It can undergo substitution reactions where the chlorine atom or other functional groups are replaced by different substituents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-chloro-2-methoxy-N-methylacridin-9-amine has several scientific research applications:
Mécanisme D'action
The mechanism by which 6-chloro-2-methoxy-N-methylacridin-9-amine exerts its effects involves intercalation into DNA. This intercalation disrupts the DNA structure, affecting various biological processes such as replication and transcription. The compound’s fluorescent properties allow researchers to track its interactions with DNA and study the resulting effects .
Comparaison Avec Des Composés Similaires
6-chloro-2-methoxy-N-methylacridin-9-amine can be compared to other similar compounds, such as:
9-amino-6-chloro-2-methoxyacridine: This compound also intercalates into DNA and has similar fluorescent properties.
6,9-dichloro-2-methoxyacridine: Another related compound with similar applications in DNA studies.
2-chloro-6-methoxypyridine: While not an acridine derivative, it shares some chemical properties and can be used in similar types of research.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct fluorescent characteristics and DNA intercalation properties .
Propriétés
Numéro CAS |
4822-23-5 |
|---|---|
Formule moléculaire |
C15H13ClN2O |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
6-chloro-2-methoxy-N-methylacridin-9-amine |
InChI |
InChI=1S/C15H13ClN2O/c1-17-15-11-5-3-9(16)7-14(11)18-13-6-4-10(19-2)8-12(13)15/h3-8H,1-2H3,(H,17,18) |
Clé InChI |
XLSFYNSXABNPTG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


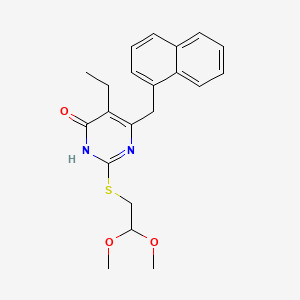
![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)
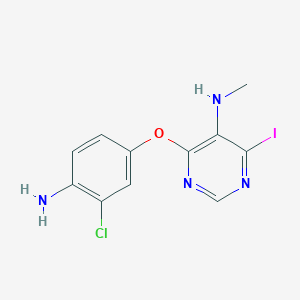


![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)
![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)
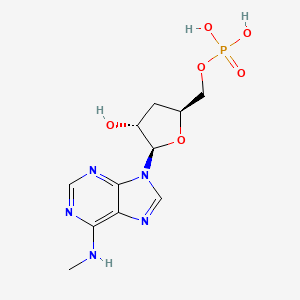
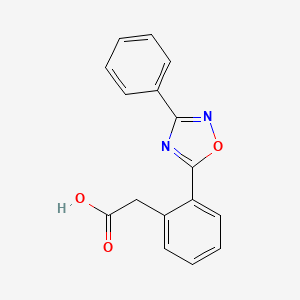
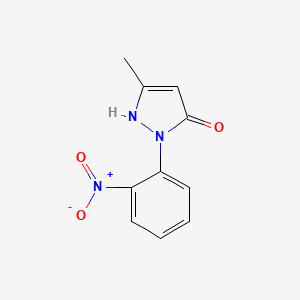
![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)
